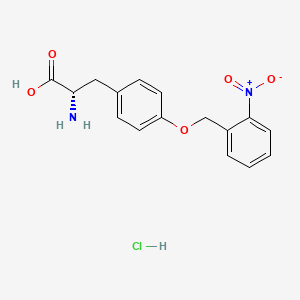

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUCEARMIBXBOJ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride, a photocleavable, or "caged," amino acid derivative. This compound is a powerful tool for spatiotemporal control of biological processes, enabling researchers to initiate protein activity with high precision using light.

Core Mechanism of Action: Photocleavage of the 2-Nitrobenzyl Group

This compound functions by masking the hydroxyl group of the L-tyrosine side chain with a photolabile 2-nitrobenzyl protecting group. This "caged" form of tyrosine is biologically inactive. Upon irradiation with UV light, typically around 300-350 nm, the 2-nitrobenzyl group is cleaved, releasing the native L-tyrosine and 2-nitrosobenzaldehyde as a byproduct. This uncaging process restores the biological activity of the tyrosine residue, allowing for the light-induced activation of peptides and proteins into which it has been incorporated.

The photocleavage reaction proceeds via a Norrish Type II mechanism. The process is initiated by the absorption of a photon by the 2-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This forms a transient aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the free tyrosine. The half-life of the intermediate during this photolysis is remarkably short, on the order of microseconds, allowing for rapid activation of biological systems.[1]

References

Photocaged Tyrosine: A Technical Guide to Spatiotemporal Control of Biological Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocaged tyrosine is a powerful tool in chemical biology and drug development, offering precise spatiotemporal control over protein function and cellular signaling pathways. This chemically modified amino acid incorporates a photolabile "caging" group on the hydroxyl moiety of the tyrosine side chain, rendering it functionally inert. Upon irradiation with light of a specific wavelength, typically in the UV or near-UV range, the caging group is cleaved, rapidly restoring the natural structure and function of the tyrosine residue. This ability to trigger protein activity on demand allows researchers to investigate complex biological processes with unprecedented precision.

This in-depth technical guide provides a comprehensive overview of the core applications of photocaged tyrosine, including quantitative data on its photochemical properties, detailed experimental protocols for its incorporation into proteins, and its use in dissecting signaling pathways.

Core Applications of Photocaged Tyrosine

The versatility of photocaged tyrosine has led to its application in a wide array of research areas:

-

Optical Control of Protein Function: By replacing a critical tyrosine residue with its photocaged counterpart, the activity of an enzyme or protein can be switched on with light. This has been successfully demonstrated for enzymes like firefly luciferase and TEV protease.[1]

-

Photocontrol of Tyrosine Phosphorylation and Signal Transduction: Tyrosine phosphorylation is a key event in many signaling cascades. Photocaging a specific tyrosine residue on a signaling protein, such as Tyr701 on STAT1, allows for the light-induced activation of downstream signaling pathways like the JAK/STAT pathway.

-

Synthesis of Caged Peptides: Bioactive peptides, such as neuropeptide Y, can be synthesized with a photocaged tyrosine to control their interaction with receptors.[2] This enables the study of receptor activation and downstream signaling with high temporal resolution.

-

Spatiotemporal Control of Protein Labeling: Photocaged tyrosine has been incorporated into protein tags like the SNAP-tag to enable light-activated labeling of proteins in living cells, allowing for precise visualization of protein localization and dynamics.

-

Light-Activated Gene Editing: The activity of enzymes involved in gene editing, such as Cre recombinase, can be controlled by photocaging a key tyrosine residue in their active site. This allows for precise, light-induced gene modifications in specific cells or tissues.

Quantitative Data: Photochemical Properties of Photocaged Tyrosines

The choice of a photocaging group is critical as it determines the wavelength of light required for uncaging, the efficiency of the process (quantum yield), and the potential for off-target effects. The o-nitrobenzyl (ONB) group is one of the most commonly used caging moieties for tyrosine. Newer generation caging groups, such as the nitropiperonyl group, offer improved photochemical properties.[1]

| Photocaged Tyrosine Derivative | Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Key Features and Applications |

| O-(o-nitrobenzyl)-L-tyrosine (ONBY) | o-nitrobenzyl | ~365 | ~0.01 - 0.1 | Widely used for photocaging proteins and peptides for in vitro and in cellulo studies.[3] |

| O-(4,5-dimethoxy-2-nitrobenzyl)-L-tyrosine (DMNB-Y) | 4,5-dimethoxy-2-nitrobenzyl | ~365 | ~0.1 | Higher quantum yield than ONBY, leading to more efficient uncaging. |

| O-(6-nitropiperonyl)-L-tyrosine (NPY) | 6-nitropiperonyl | ~365 | >0.1 | Offers a good compromise between incorporation efficiency and photoactivation properties.[1] |

| Coumarin-caged tyrosine | Coumarin | ~405 | Varies | Allows for uncaging with visible light, reducing potential phototoxicity. |

Experimental Protocols

Genetic Incorporation of Photocaged Tyrosine into a Target Protein in Mammalian Cells

This protocol describes the site-specific incorporation of O-(o-nitrobenzyl)-L-tyrosine (ONBY) into a target protein in HEK293 cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.

Materials:

-

HEK293T cells

-

Plasmid encoding the target protein with an in-frame amber codon (TAG) at the desired tyrosine position

-

Plasmid encoding the engineered ONBY-specific pyrrolysyl-tRNA synthetase (ONBYRS) and its corresponding tRNA (pylT)

-

O-(o-nitrobenzyl)-L-tyrosine (ONBY)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium (DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

UV light source (e.g., 365 nm LED)

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Co-transfect the cells with the plasmid encoding the target protein and the ONBYRS/pylT plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Addition of Photocaged Tyrosine:

-

Immediately after transfection, replace the medium with fresh medium containing 1 mM ONBY.

-

-

Protein Expression:

-

Incubate the cells for 48-72 hours to allow for expression of the target protein containing the photocaged tyrosine.

-

-

Photouncaging:

-

Wash the cells with PBS.

-

Expose the cells to UV light (e.g., 365 nm) for a predetermined amount of time to uncage the tyrosine residue. The optimal exposure time should be determined empirically.

-

-

Analysis:

-

Lyse the cells and analyze the activation of the target protein or downstream signaling events using appropriate biochemical assays (e.g., Western blotting for phosphorylation, functional enzyme assays).

-

Solid-Phase Peptide Synthesis of a Caged Peptide

This protocol outlines the manual solid-phase synthesis of a peptide containing a photocaged tyrosine residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% piperidine in DMF (v/v)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling:

-

Activate the desired Fmoc-amino acid (or N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine) with HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase HPLC.

-

Signaling Pathway Diagrams

JAK/STAT Signaling Pathway Modulated by Photocaged STAT1

Photocaging Tyr701 of STAT1 prevents its phosphorylation by JAKs, thereby inhibiting its dimerization and nuclear translocation. Upon light-induced uncaging, Tyr701 becomes accessible for phosphorylation, allowing the signaling cascade to proceed.

General Workflow for Studying GPCR Signaling with Photocaged Ligands

Photocaged ligands can be used to study G-protein coupled receptor (GPCR) signaling with high temporal control. The caged ligand is inactive and does not bind to the GPCR. Upon photolysis, the active ligand is released and can bind to the GPCR, initiating downstream signaling cascades.

Applications in Drug Development

The ability to control protein function with light has significant implications for drug discovery and development:

-

Target Validation: Photocaged inhibitors or activators can be used to probe the function of a potential drug target in a specific cellular context and at a precise time, helping to validate its role in a disease process.

-

High-Throughput Screening: Light-activated compounds can be used in high-throughput screening assays to identify new drug candidates. By controlling the timing of compound activation, it is possible to reduce false positives and negatives.

-

Photodynamic Therapy: While not directly using photocaged tyrosine, the principles of light activation are central to photodynamic therapy. Future developments could involve photocaged pro-drugs that are activated specifically at the tumor site, reducing systemic toxicity.

-

Studying Drug-Target Interactions: Photocaged versions of drugs can be used to study the kinetics of drug binding and unbinding from their targets in real-time.

Conclusion

Photocaged tyrosine is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to provide spatiotemporal control over protein function and signaling pathways opens up new avenues for understanding complex biological systems and for developing novel therapeutic strategies. As new photocaging groups with improved properties are developed, the applications of this technology are expected to expand even further.

References

- 1. Genetic Encoding of Photocaged Tyrosines with Improved Light-Activation Properties for the Optical Control of Protease Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Principle of ortho-Nitrobenzyl Group Photolability

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles governing the photolability of the ortho-nitrobenzyl (oNB) group, a cornerstone of photoremovable protecting group (PPG) chemistry. Its utility in providing spatial and temporal control over the release of active molecules has made it an indispensable tool in fields ranging from chemical biology to materials science and targeted drug delivery.

The Core Principle: Photochemical Cleavage Mechanism

The photolability of the o-nitrobenzyl group is predicated on a light-induced intramolecular rearrangement, generally described as a Norrish Type II reaction.[1] Upon absorption of UV light, typically in the 300-365 nm range, the nitro group is promoted to an excited state.[1][2] This initiates a cascade of events leading to the cleavage of the benzylic C-O, C-N, or other C-X bond, liberating the protected molecule.

The key steps of the mechanism are:

-

Photoexcitation: The process begins with the absorption of a photon by the o-nitrobenzyl chromophore, promoting the nitro group to an excited triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.[3] This forms a diradical species.[1]

-

Formation of the aci-Nitro Intermediate: The diradical rapidly rearranges to form a transient, cyclic species known as an aci-nitro intermediate.[1][4][5][6] This intermediate is a key branching point in the reaction pathway.

-

Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement. This process typically involves the formation of a five-membered ring before it decomposes, releasing the caged substrate (e.g., an alcohol, amine, or carboxylic acid).[1]

-

Byproduct Formation: The cleavage process yields the deprotected, active molecule along with an o-nitrosobenzaldehyde (or a related ketone) byproduct.[1]

This mechanism allows for the precise, light-triggered release of a wide array of functional groups, including phosphates, carboxylates, carbamates, and alcohols.[1]

Caption: The photochemical cleavage pathway of an o-nitrobenzyl protecting group.

Factors Influencing Photolysis Efficiency

The efficiency and rate of photocleavage are not constant; they are influenced by a combination of structural modifications to the oNB cage and environmental factors. Understanding these relationships is critical for designing effective photoresponsive systems.

Structural Modifications

-

Aromatic Ring Substituents: Adding electron-donating groups, such as methoxy groups, to the benzene ring can red-shift the absorption maximum to longer, less phototoxic wavelengths (>350 nm).[3][7] The common 4,5-dimethoxy-2-nitrobenzyl group, also known as the nitroveratryl (NV) group, is a prime example that facilitates cleavage with near-UV light.[3][7]

-

Benzylic Carbon Substituents: Introducing a methyl group at the benzylic (α) carbon can significantly enhance the rate of cleavage.[1][7] This modification also helps to minimize side reactions involving the liberated compound and the nitroso byproduct.[7]

-

Multiple Nitro Groups: The addition of a second nitro group (e.g., 2,6-dinitrobenzyl) can increase the quantum yield, likely by increasing the probability of the molecule entering the necessary excited state upon photon absorption.[1]

Environmental Factors

-

Irradiation Wavelength: The chosen wavelength should overlap with the absorption spectrum of the oNB derivative to ensure efficient excitation.[2]

-

Solvent and pH: Photolysis rates can be highly dependent on the solvent environment, with different kinetics observed in protic versus aprotic solvents.[7] The pH of the medium can also influence the stability of intermediates and the overall reaction rate.[1][8]

Caption: Key structural and environmental factors that modulate photocleavage efficiency.

Quantitative Data for Photolabile Protecting Groups

The selection of a PPG is guided by key quantitative parameters. The quantum yield (Φ) represents the efficiency of photorelease, while the two-photon action cross-section (δaΦ) is crucial for applications requiring deeper tissue penetration and higher spatial resolution.

| Photolabile Protecting Group (PPG) | Typical Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δaΦ, GM) | Key Features & Drawbacks |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | ~0.1-1 | Features: Well-established, predictable chemistry.[2] Drawbacks: Requires UV light, potentially phototoxic byproducts.[2] |

| 4,5-Dimethoxy-2-nitrobenzyl (NV) | ~350 | >350 | ~0.001-0.05 | ~0.1 | Features: Red-shifted absorption reduces phototoxicity.[3][7] Drawbacks: Often has a lower quantum yield than parent oNB.[9] |

| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2 | ~1-10 | Features: Higher two-photon efficiency, often fluorescent.[2] Drawbacks: Can have complex photochemistry. |

Experimental Protocols

General Protocol for Photolysis of an oNB-Caged Compound

This protocol outlines the fundamental steps for the light-induced cleavage of an oNB-protected substrate in solution.

-

Preparation of Solution: Dissolve the oNB-caged compound in a suitable solvent (e.g., buffered aqueous solution for biological samples, or an organic solvent like dioxane or methanol for chemical applications) to a desired concentration (typically in the micromolar to millimolar range).[7] Transfer the solution to a UV-transparent cuvette.

-

Initial Analysis (t=0): Before irradiation, acquire an initial analytical measurement. This can be a UV-Vis absorption spectrum, an HPLC chromatogram, or an NMR spectrum to establish a baseline.[7][10]

-

Irradiation: Irradiate the sample using a light source with an appropriate wavelength (e.g., 365 nm).[10] Common sources include mercury arc lamps with filters, LEDs, or lasers. The duration and intensity of irradiation will depend on the compound's quantum yield and concentration.

-

Monitoring Cleavage: At set time intervals, stop the irradiation and re-analyze the sample using the same method as in Step 2. Monitor the decrease in the concentration of the starting caged compound and the corresponding increase in the concentration of the released substrate and/or the nitroso byproduct.

-

Data Analysis: Plot the concentration of the caged compound versus time. From this data, determine the reaction kinetics (e.g., first-order rate constant) for the photochemical cleavage.[11]

Example Synthesis: o-Nitrobenzyl Ester of Acetic Acid

-

Reaction Setup: In a round-bottom flask, dissolve o-nitrobenzyl alcohol (1.0 eq) and acetic acid (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

-

Coupling Agent: Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure o-nitrobenzyl acetate.

References

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a photocaged amino acid derivative of significant interest in cell biology and drug development. Its utility lies in the ability to mask the function of a tyrosine residue within a peptide or protein, which can then be restored with spatiotemporal control through photolysis. This "on switch" mechanism allows for precise investigation of cellular signaling pathways and the targeted activation of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, offering essential data and protocols for its effective use in research and development.

Chemical and Physical Properties

This compound, also known as ONBY, is a crystalline powder.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 207727-86-4 | [1][2] |

| Molecular Formula | C₁₆H₁₇ClN₂O₅ | [1][2] |

| Molecular Weight | 352.77 g/mol | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 205 °C (with decomposition) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions. |

| Water | Low at neutral pH | Similar to L-tyrosine, which has a solubility of ~0.45 mg/mL at neutral pH. |

| Aqueous Acid (e.g., 0.1 M HCl) | Expected to be enhanced | L-tyrosine solubility increases significantly at low pH. The hydrochloride salt form of ONBY should also favor solubility in acidic conditions. |

| Aqueous Base (e.g., 0.1 M NaOH) | Expected to be enhanced | L-tyrosine solubility also increases at high pH. |

Stability

The stability of this compound is primarily influenced by its susceptibility to light. The ortho-nitrobenzyl ether linkage is designed to be photolabile, allowing for the controlled release of L-tyrosine.

| Condition | Stability Profile | Notes |

| Light (especially UV) | Photolabile | The o-nitrobenzyl group is cleaved upon irradiation with UV light, typically around 300-365 nm, to release free L-tyrosine.[1] The photolytic mechanism proceeds through an aci-nitro intermediate. |

| pH | Generally stable in the dark | The O-benzyl ether linkage is generally stable across a range of pH values in the absence of light. |

| Temperature | Stable at recommended storage temperatures (2-8°C) | Decomposition is observed at its melting point of 205°C. |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in aqueous buffers of varying pH.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0) to assess pH-dependent solubility.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the supernatant and dilute it with the appropriate buffer. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.

Protocol for Photostability Testing

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of DMSO and an aqueous buffer). Aliquot the solution into phototransparent containers. Prepare parallel samples to be used as dark controls by wrapping them in aluminum foil.

-

Light Exposure: Place the samples and dark controls in a photostability chamber equipped with a light source that mimics natural daylight (e.g., a xenon or metal halide lamp). The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours per square meter of near UV energy.

-

Time Points: Withdraw samples at various time points during the exposure.

-

Analysis: Analyze the exposed samples and the dark controls by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the parent compound and the detection of any photolytic degradants.

-

Evaluation: Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Application in Modulating Signaling Pathways

A primary application of this compound is the photocontrol of protein activity. By genetically encoding this unnatural amino acid in place of a critical tyrosine residue, the protein can be rendered inactive. Subsequent irradiation with UV light removes the "caging" group, restoring the native tyrosine and switching on the protein's function. This technique has been used to control the activity of enzymes like kinases and signaling proteins such as calmodulin and neuropeptide Y.

The diagram below illustrates the general principle of using photocaged tyrosine to control a generic signaling pathway.

References

The Precision of Light: A Technical Guide to Photo-Removable Protecting Groups

Introduction to Photo-Removable Protecting Groups (PPGs)

Photo-removable protecting groups (PPGs), also known as photocleavable or caging groups, are moieties that can be attached to a molecule to temporarily block its biological activity.[1][2][3] This "caged" molecule can then be introduced into a biological system in its inactive form. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision.[4][5] This ability to control the release of bioactive molecules using an external light stimulus has made PPGs invaluable tools in chemistry, biology, and drug development.[2][6]

The ideal PPG should possess several key characteristics:

-

Stability: It must be stable under physiological conditions and during experimental manipulations before photoactivation.

-

Efficient Cleavage: The photoreaction should proceed with a high quantum yield (Φ), meaning a large fraction of the absorbed photons lead to the release of the caged molecule.[7]

-

Wavelength Specificity: The PPG should absorb light at a wavelength that is not absorbed by other components of the system, typically above 300 nm to avoid photodamage to biological tissues.[5]

-

Inert Byproducts: The PPG and its byproducts after photolysis should be non-toxic and biologically inert.

This guide provides an in-depth overview of the major classes of PPGs, their mechanisms of action, quantitative properties, and experimental protocols for their use.

Core Concepts and Mechanisms of Action

The fundamental principle behind PPGs is the conversion of light energy into a chemical reaction that breaks a covalent bond, liberating the molecule of interest. The most common mechanisms involve intramolecular rearrangements, photo-induced electron transfer, or photosolvolysis.

The General Principle of Photocaging

The concept of using a PPG to control the activity of a bioactive molecule can be visualized as a three-step process: caging, delivery, and uncaging.

Major Classes of Photo-Removable Protecting Groups

Several classes of PPGs have been developed, each with distinct chemical structures, photophysical properties, and applications.

o-Nitrobenzyl (oNB) Protecting Groups

The o-nitrobenzyl (oNB) group is one of the most widely used PPGs due to its versatility in protecting a wide range of functional groups, including carboxylic acids, amines, alcohols, and phosphates.[8][9][10]

Mechanism: Upon absorption of UV light (typically around 350 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and an o-nitrosobenzaldehyde byproduct.[11]

Coumarin-Based Protecting Groups

Coumarin-based PPGs are advantageous due to their longer absorption wavelengths (often in the near-UV to visible range), high extinction coefficients, and often fluorescent byproducts that can be used for monitoring the release.[12][13][14]

Mechanism: The photolysis of coumarin-caged compounds typically proceeds through a photo-SN1 mechanism involving a coumarinylmethyl cation intermediate. This mechanism is particularly efficient for caging acidic functional groups.[15]

p-Hydroxyphenacyl (pHP) Protecting Groups

The p-hydroxyphenacyl (pHP) group is known for its rapid and efficient release of substrates, often on the nanosecond timescale.[16][17] The photoproducts are also transparent at the irradiation wavelengths, allowing for complete conversion.[16]

Mechanism: The photorelease from pHP derivatives proceeds through a photo-Favorskii rearrangement of the chromophore, which is initiated by water-assisted extrusion of a triplet biradical.[18][19]

BODIPY-Based Protecting Groups

BODIPY (boron-dipyrromethene) dyes have emerged as promising PPGs due to their strong absorption in the visible and near-infrared (NIR) regions, high extinction coefficients, and good photostability.[1][20][21] This makes them particularly suitable for applications in biological systems where deeper tissue penetration and minimal photodamage are crucial.[4]

Mechanism: The photorelease mechanism for BODIPY-caged compounds often involves photoinduced electron transfer or the formation of a carbocation intermediate upon excitation.[1]

Quantitative Data of Common Photo-Removable Protecting Groups

The choice of a PPG for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for various PPGs.

Table 1: o-Nitrobenzyl and its Derivatives

| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Reference(s) |

| o-Nitrobenzyl (oNB) | ~350 | 0.01 - 0.1 | [8][9] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.005 | [8] |

| Nitrobiphenyl (carbazole substituent) | 400 - 450 | 0.2 | [22][23] |

| Nitrobiphenyl (phenothiazine substituent) | 400 - 450 | 0.1 | [22][23] |

Table 2: Coumarin and its Derivatives

| Protecting Group | Typical λmax (nm) | Quantum Yield (Φ) | Reference(s) |

| 7-(Diethylamino)coumarin (DEACM) | ~400 | ~0.01 | [24][25] |

| Thio-DEACM | ~490 | ~0.02 | [24][25] |

| Dicyanocoumarin (DEAdcCM) | ~480-500 | Varies with leaving group | [26] |

Table 3: p-Hydroxyphenacyl (pHP) Derivatives

| Leaving Group (from GABA) | pKa | λmax (nm) | Quantum Yield (Φ) in H2O | Reference(s) |

| 3-CN | 5.2 | 275 | 0.42 | [16][18] |

| 3-F | 7.0 | 278 | 0.27 | [16][18] |

| H | 7.8 | 278 | 0.25 | [16][18] |

| 3-MeO | 7.5 | 275 | 0.25 | [16][18] |

Table 4: BODIPY Derivatives

| Protecting Group | λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Degradation Quantum Yield (Φ) | Reference(s) |

| BODIPY-caged Resiquimod 1c | 516 | 594 | 0.8 | 0.003 | [1] |

| BODIPY-caged Resiquimod 2c | 662 | 683 | 0.4 | 0.005 | [1] |

| BODIPY-caged Resiquimod 3c | 647 | 663 | 0.5 | 0.002 | [1] |

| Green-absorbing BODIPY (1-PAA) | ~525 | - | - | 0.016 | [27] |

| Red-absorbing BODIPY (2-AA) | ~650 | - | - | 0.003 | [27] |

Experimental Protocols

Synthesis of Caged Compounds

The synthesis of a caged compound involves the covalent attachment of a PPG to a specific functional group on the bioactive molecule. The choice of synthetic route depends on the nature of both the PPG and the molecule to be caged.

Protocol 1: Synthesis of an o-Nitrobenzyl Protected Carboxylic Acid

-

Activation of the PPG: Convert o-nitrobenzyl alcohol to o-nitrobenzyl bromide using a suitable brominating agent (e.g., PBr3).

-

Esterification: React the o-nitrobenzyl bromide with the carboxylate salt of the bioactive molecule in a polar aprotic solvent like DMF or acetonitrile. A base such as triethylamine or cesium carbonate is often used to facilitate the reaction.

-

Purification: The resulting o-nitrobenzyl ester is purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Coumarin-Caged Nucleotide

-

Synthesis of the Coumarin Precursor: Synthesize the desired coumarin alcohol, for example, 7-(diethylamino)coumarin-4-yl)methanol (DEACM-OH).

-

Phosphoramidite Chemistry: Convert the coumarin alcohol to a phosphoramidite derivative.

-

Coupling to the Nucleotide: Couple the coumarin phosphoramidite to the desired position (e.g., the 5'-hydroxyl) of the nucleotide using standard solid-phase or solution-phase oligonucleotide synthesis techniques.

-

Deprotection and Purification: Remove other protecting groups from the nucleotide and purify the coumarin-caged product using HPLC.[24]

Photodeprotection (Uncaging)

The release of the bioactive molecule is achieved by irradiating the caged compound with light of the appropriate wavelength.

General Workflow for a Photolysis Experiment

Protocol 3: General Procedure for Photolysis in Solution

-

Sample Preparation: Prepare a solution of the caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for synthetic applications) in a quartz cuvette. The concentration should be adjusted to have an absorbance of < 0.1 at the irradiation wavelength for quantum yield measurements.[28]

-

Light Source: Use a light source that emits at the desired wavelength, such as a mercury lamp with appropriate filters, an LED, or a laser. The light intensity should be calibrated.[29]

-

Irradiation: Irradiate the sample while stirring to ensure uniform illumination. The irradiation time will depend on the quantum yield of the PPG and the light intensity.

-

Analysis: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by UV-Vis spectroscopy, HPLC, or NMR to quantify the disappearance of the caged compound and the appearance of the released molecule.

Applications in Research and Drug Development

PPGs have found numerous applications in various fields due to their ability to provide precise spatiotemporal control over molecular activity.

Control of Signaling Pathways

A major application of PPGs is the study of cellular signaling pathways. By caging key signaling molecules such as neurotransmitters, second messengers (e.g., Ca2+, cAMP, IP3), or kinase substrates, researchers can initiate signaling cascades at specific times and locations within a cell or tissue.[4]

Example: Light-Gated Ion Channels and Neuronal Activation

In neuroscience, PPGs are used to cage neurotransmitters like glutamate.[30] Photorelease of glutamate can be used to activate specific neurons and study synaptic transmission. Another approach is the use of light-gated ion channels, where light directly controls the opening and closing of the channel to modulate neuronal activity.[31][32][33]

Drug Delivery

PPGs are being explored for targeted drug delivery. A drug can be caged to render it inactive until it reaches the target tissue, where it can be activated by light. This approach has the potential to reduce off-target side effects and improve the therapeutic efficacy of drugs, particularly in cancer therapy.

Conclusion

Photo-removable protecting groups are powerful tools that offer unprecedented control over molecular activity. The continuous development of new PPGs with improved properties, such as longer absorption wavelengths and higher quantum yields, is expanding their applications in fundamental research and medicine. A thorough understanding of their photochemical mechanisms, quantitative properties, and experimental handling is crucial for their successful implementation in addressing complex scientific questions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. nathan.instras.com [nathan.instras.com]

- 9. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Neurotransmitter Co-release: Mechanism and Physiological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties | MDPI [mdpi.com]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. shutterstock.com [shutterstock.com]

- 27. par.nsf.gov [par.nsf.gov]

- 28. edinst.com [edinst.com]

- 29. journals.physiology.org [journals.physiology.org]

- 30. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Synthetic Light-Activated Ion Channels for Optogenetic Activation and Inhibition [frontiersin.org]

- 32. Synthetic Light-Activated Ion Channels for Optogenetic Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. The past, present and future of light-gated ion channels and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Light: A Technical Guide to Light-Activated Compounds in Biological Applications

For Researchers, Scientists, and Drug Development Professionals

The targeted application of therapeutic and research agents remains a paramount challenge in biology and medicine. Light-activated compounds offer a revolutionary approach to achieving spatiotemporal control over biological processes, minimizing off-target effects and unlocking novel therapeutic strategies. This technical guide delves into the core principles, quantitative data, and experimental methodologies underpinning the use of light-activated compounds in key biological applications, including Photodynamic Therapy (PDT), Photopharmacology, and Optogenetics.

Photodynamic Therapy (PDT): Light-Activated Cytotoxicity

PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce localized cell death.[1][2] This targeted cytotoxicity makes it a powerful tool in oncology and other fields.

Mechanism of Action

The fundamental principle of PDT involves the administration of a PS that preferentially accumulates in target tissues, such as tumors.[3] Upon irradiation with light of a specific wavelength corresponding to the PS's absorption spectrum, the PS transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet state can then react with surrounding molecules via two pathways:

-

Type I Reaction: The PS reacts directly with a substrate, such as a lipid or protein, to produce radical ions that can further react with oxygen to generate reactive oxygen species (ROS), including superoxide and hydroxyl radicals.

-

Type II Reaction: The PS transfers its energy directly to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[4]

The ensuing oxidative stress from these ROS leads to cellular damage, including lipid peroxidation, protein crosslinking, and DNA damage, ultimately triggering apoptotic or necrotic cell death.[5]

Quantitative Parameters of Common Photosensitizers

The efficacy of a photosensitizer is determined by several key quantitative parameters. The following table summarizes these for some commonly used photosensitizers.

| Photosensitizer | Activation Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

| Photofrin® | 630 | 0.32 (in toluene) | ~3,000 |

| Verteporfin (Visudyne®) | 690 | 0.4-0.5 | ~33,000 |

| Methylene Blue | 660 | 0.52 | ~80,000 |

| 5-Aminolevulinic Acid (ALA)-induced Protoporphyrin IX (PpIX) | 635 | 0.5-0.6 | ~5,000 |

| Foscan® (temoporfin) | 652 | 0.43 (in methanol) | ~22,000 |

Data compiled from various sources.[6]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[8]

-

Photosensitizer Incubation: Replace the medium with fresh medium containing the desired concentration of the photosensitizer. Incubate for a predetermined time (e.g., 24 hours) to allow for PS uptake.

-

Irradiation: Aspirate the PS-containing medium and replace it with fresh, phenol red-free medium. Irradiate the cells with a light source of the appropriate wavelength and fluence (J/cm²).

-

MTT Addition: Following irradiation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

-

Cell Treatment: Treat cells with the photosensitizer and light as described for the MTT assay.

-

Cell Harvesting: Gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Subcutaneous tumor models in mice are commonly used to evaluate the in vivo efficacy of PDT.[15][16]

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 × 10⁶ cells) into the flank of an immunocompromised mouse.[17]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

-

Photosensitizer Administration: Administer the photosensitizer via intravenous (tail vein) or intraperitoneal injection at a predetermined dose.

-

Drug-Light Interval: Wait for a specific period (the drug-light interval, e.g., 24 hours) to allow for optimal PS accumulation in the tumor.[15]

-

Irradiation: Anesthetize the mouse and irradiate the tumor area with a laser or LED light source of the appropriate wavelength and light dose.

-

Tumor Monitoring: Monitor tumor volume and animal survival over time. Tumor volume can be calculated using the formula: (length × width²)/2.

Signaling Pathway and Workflow Diagrams

Caption: The core photochemical mechanism of Photodynamic Therapy (PDT).

Caption: A generalized experimental workflow for in vitro and in vivo PDT studies.

Photopharmacology: Reversible Control of Drug Activity

Photopharmacology is an emerging field that designs drugs whose biological activity can be controlled by light.[18] This is typically achieved by incorporating a photoswitchable moiety into the drug's structure, allowing for reversible activation or deactivation of the therapeutic agent with high spatiotemporal precision.[19]

Mechanism of Action

The core of photopharmacology lies in the use of molecular photoswitches, such as azobenzenes, that can isomerize between two distinct forms upon absorption of light of specific wavelengths.[20] For example, an azobenzene molecule typically exists in a thermally stable trans isomer. Upon irradiation with UV or blue light, it converts to the cis isomer. This isomerization can be reversed with a different wavelength of light (often green or blue) or can occur thermally in the dark.[21]

When incorporated into a drug molecule, this photoisomerization induces a significant change in the drug's three-dimensional shape. This conformational change can alter its ability to bind to its biological target (e.g., a receptor or enzyme), thereby switching its pharmacological activity "on" or "off".

Quantitative Parameters of Photoswitchable Compounds

The performance of a photoswitchable drug is characterized by its photochemical and pharmacological properties.

| Photoswitch Moiety | Isomerization Wavelengths (nm) | Thermal Half-life of Metastable Isomer | Application Example |

| Azobenzene | trans to cis: ~365cis to trans: ~450 | Seconds to days | Photoswitchable ion channel blockers, enzyme inhibitors |

| Diarylethene | Open to closed: ~300-400Closed to open: >500 | Thermally stable | Photoswitchable kinase inhibitors |

| Spiropyran | Closed to open: ~320-380Open to closed: >450 or thermal | Seconds to minutes | Photoswitchable DNA binders |

Data compiled from various sources.

Experimental Protocols

Patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels and the effect of photoswitchable blockers.

Protocol:

-

Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

-

Patch-Clamp Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an appropriate extracellular solution.

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target cell using a glass micropipette filled with intracellular solution.

-

Drug Application: Perfuse the recording chamber with the photoswitchable drug in its inactive isomeric state.

-

Light Stimulation and Recording: While recording the ion channel currents (e.g., in response to voltage steps), illuminate the cell with the activating wavelength of light to switch the drug to its active state. Observe the change in current.

-

Reversibility Check: Illuminate the cell with the deactivating wavelength of light to switch the drug back to its inactive state and observe the recovery of the ion channel current.

The in vivo efficacy of photoswitchable drugs can be assessed in animal models by locally delivering the drug and light to a specific brain region and observing behavioral changes.[22]

Protocol:

-

Cannula Implantation: Surgically implant a guide cannula into the brain region of interest in a rodent model.

-

Drug Infusion: At the time of the experiment, infuse the photoswitchable drug in its inactive form through the implanted cannula.

-

Light Delivery: Insert an optical fiber through the cannula to deliver light of the activating wavelength to the target region.

-

Behavioral Testing: Place the animal in a behavioral apparatus (e.g., a place preference chamber or an open field) and record its behavior during and after light stimulation.

-

Control Experiments: Perform control experiments with light delivery alone, drug infusion alone, and infusion of an inactive analogue of the drug.

Signaling Pathway and Workflow Diagrams

Caption: The principle of photopharmacology: light-induced isomerization controls drug-target interaction.

References

- 1. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. SO Green™ 520WS Singlet Oxygen Sensor *Water-Soluble for Extracellular Applications* | AAT Bioquest [aatbio.com]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Ancestral Adeno-Associated Virus Vector Delivery of Opsins to Spiral Ganglion Neurons: Implications for Optogenetic Cochlear Implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. kumc.edu [kumc.edu]

- 15. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. In vitro and in vivo effects of photodynamic therapy on murine malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Optogenetic Stimulation and Electrophysiological Recording of Synaptic Events in Rat Brain Slices [jove.com]

- 21. In search of a photoswitchable drug for serotonin receptors: a molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Controlling drug activity with light | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Mastering the Cell: A Technical Guide to Spatiotemporal Control

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The precise timing and location of molecular events govern every aspect of cellular function, from proliferation and differentiation to signaling and motility. Understanding this intricate four-dimensional control is paramount for deciphering disease mechanisms and developing targeted therapeutics. This technical guide provides an in-depth exploration of the core concepts and methodologies used to investigate and manipulate spatiotemporal dynamics in cell biology. We will delve into key signaling pathways and provide detailed experimental protocols and quantitative data for cutting-edge techniques that empower researchers to observe and control cellular processes with unprecedented precision.

Core Signaling Pathways: The Spatiotemporal Logic of the Cell

Cellular behavior is orchestrated by complex signaling networks that translate external cues into specific actions. The spatial organization and temporal dynamics of these pathways are critical for ensuring signal fidelity and generating appropriate responses.

The Rho GTPase Family: Master Regulators of the Cytoskeleton

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are fundamental regulators of the actin cytoskeleton, controlling processes like cell migration, adhesion, and division.[1] Their activity is confined to specific subcellular locations and is tightly regulated in time. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] This cycle is controlled by three main classes of regulatory proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): Promote the exchange of GDP for GTP, activating the GTPase.

-

GTPase-Activating Proteins (GAPs): Enhance the intrinsic GTPase activity, leading to GTP hydrolysis and inactivation.

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): Sequester inactive Rho GTPases in the cytosol, preventing their activation.[2]

The precise localization and activity of these regulators create microdomains of active GTPases, enabling localized cytoskeletal remodeling. For instance, Cdc42 activation at the leading edge of a migrating cell promotes the formation of filopodia, while Rac1 activation drives the extension of lamellipodia.[3]

The MAPK/ERK Pathway: A Cascade of Information Processing

The Mitogen-Activated Protein Kinase (MAPK) pathway is a conserved signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] A key feature of the MAPK pathway, particularly the Raf-MEK-ERK cascade, is its ability to process signals with distinct spatial and temporal characteristics. The duration and compartmentalization of ERK (Extracellular signal-regulated kinase) activity are critical determinants of the cellular outcome.[6]

For example, transient, cytoplasmic ERK activation often leads to proliferation, whereas sustained nuclear ERK activation can induce differentiation.[6] This spatiotemporal control is achieved through scaffold proteins that insulate pathway components and phosphatases (e.g., MKPs) that terminate the signal in specific compartments, creating a negative feedback loop.[6]

Experimental Techniques for Probing and Controlling Spatiotemporal Dynamics

A suite of advanced microscopy and biochemical techniques allows for the precise measurement and manipulation of molecular events inside living cells.

Optogenetics: Controlling Proteins with Light

Optogenetics uses light-sensitive proteins to control the activity of target proteins with high spatial and temporal resolution.[7] By fusing a photosensitive domain to a protein of interest, its function—such as localization or enzymatic activity—can be switched on or off by illuminating the cell with light of a specific wavelength.[8] This allows researchers to activate signaling pathways in subcellular compartments or in single cells within a population.[9]

Common optogenetic systems include the light-induced dimerization (iLID) system and tools based on Cryptochrome 2 (CRY2) and its binding partner CIB1, which heterodimerize upon exposure to blue light.[9] For example, recruiting a GEF to the plasma membrane using the iLID system can lead to localized activation of a Rho GTPase.[9]

References

- 1. conductscience.com [conductscience.com]

- 2. ibidi.com [ibidi.com]

- 3. Optogenetic dissection of Rac1 and Cdc42 gradient shaping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spatial and temporal signal processing and decision making by MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatio-temporal correlations can drastically change the response of a MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fidelity and spatio-temporal control in MAP kinase (ERKs) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unige.ch [unige.ch]

- 8. Optical Techniques in Optogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to O-(2-Nitrobenzyl)-L-tyrosine hydrochloride: A Tool for Photocontrolling Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (CAS 207727-86-4) is a photocaged amino acid derivative that provides spatiotemporal control over protein activity.[1][2] By incorporating this molecule into a protein of interest, the function of that protein can be reversibly inactivated. Subsequent exposure to UV light precisely cleaves the "caging" group, restoring the natural tyrosine residue and, consequently, protein function. This technique has become an invaluable tool in cell biology, neuroscience, and drug development for dissecting complex signaling pathways and understanding the dynamic nature of cellular processes. This guide provides a comprehensive overview of the properties, synthesis, and application of this compound.

Chemical and Physical Properties

This compound, also known as NBY or ONBY, is a derivative of the amino acid L-tyrosine.[1][2] The key feature of this compound is the o-nitrobenzyl group attached to the hydroxyl moiety of the tyrosine side chain, which renders it photo-labile. The hydrochloride salt form generally enhances its solubility in aqueous solutions.

| Property | Value | Reference |

| CAS Number | 207727-86-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₆H₁₇ClN₂O₅ | [1][2][3][4][5][6] |

| Molecular Weight | 352.77 g/mol | [1][2][4][6] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 205 °C (with decomposition) | [1][2] |

| Storage Temperature | 2-8 °C or -20 °C | [1] |

| Solubility | Soluble in DMSO | [3] |

Principle of Photocaging and Uncaging

The utility of this compound lies in its ability to be "uncaged" by light. The o-nitrobenzyl group is a well-established photolabile protecting group.[10] Upon irradiation with UV light, typically in the range of 300-365 nm, a photochemical reaction is initiated that leads to the cleavage of the bond connecting the nitrobenzyl group to the tyrosine side chain.[1][2] This process is rapid, with reports of intermediates having a half-life of approximately 7 microseconds for similar compounds. The quantum yield for the uncaging of o-nitrobenzyl groups is generally in the range of 0.1-1%.

The uncaging reaction regenerates the natural L-tyrosine residue within the protein structure, thereby restoring its native function. The byproducts of this reaction are typically 2-nitrosobenzaldehyde and a proton.

Experimental Protocols

While specific protocols are highly dependent on the experimental system, the following provides a general workflow for the use of this compound.

Synthesis of this compound

Detailed, step-by-step synthesis protocols for this specific compound are not widely published in readily accessible literature. However, general methods for the production of O-substituted tyrosine compounds have been described in patent literature. These methods typically involve the reaction of a protected L-tyrosine derivative with a 2-nitrobenzyl halide under basic conditions, followed by deprotection steps. Researchers should refer to specialized organic synthesis literature for detailed procedures.

Incorporation into Peptides and Proteins

There are two primary methods for incorporating O-(2-Nitrobenzyl)-L-tyrosine into a protein of interest:

-

Solid-Phase Peptide Synthesis (SPPS): For smaller peptides, N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine can be used as a building block in standard solid-phase peptide synthesis protocols.[11] This allows for the precise placement of the caged tyrosine at any desired position in the peptide sequence.[11]

-

Genetic Code Expansion: For larger proteins expressed in cellular systems, O-(2-Nitrobenzyl)-L-tyrosine can be genetically encoded. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and incorporates the caged amino acid at that site during protein translation. This technique has been successfully demonstrated in E. coli and other expression systems.

Uncaging in Biological Systems

The precise conditions for uncaging will vary depending on the experimental setup. Key parameters to consider include:

-

Wavelength: Uncaging is typically achieved using UV light in the 300-365 nm range.[1][2]

-

Light Source: This can range from a simple UV lamp to a focused laser for precise spatial control.

-

Irradiation Time and Intensity: These parameters must be carefully optimized to ensure efficient uncaging while minimizing potential photodamage to the biological sample. It is recommended to use the lowest effective light dose.

-

Confirmation of Uncaging: The restoration of protein function can be monitored through various assays, such as enzymatic assays, electrophysiological recordings, or fluorescence microscopy, depending on the protein of interest.

Applications in Research and Drug Development

The ability to control protein activity with high temporal and spatial resolution makes this compound a powerful tool for studying dynamic cellular processes.

Dissecting Signaling Pathways

Many signaling pathways are regulated by the phosphorylation of tyrosine residues by kinases. By replacing a key tyrosine with its caged counterpart, researchers can control the activation of a specific signaling node. For example, this approach can be used to study:

-

G-Protein Coupled Receptor (GPCR) Signaling: GPCRs are a major class of transmembrane receptors that mediate a wide range of physiological responses. Many GPCR signaling cascades involve tyrosine phosphorylation events.[12][13] Caging a critical tyrosine in a downstream effector protein would allow for the light-induced activation of that pathway, helping to elucidate the timing and downstream consequences of its activation.

-

Receptor Tyrosine Kinase (RTK) Signaling: RTKs are a family of cell surface receptors that play crucial roles in cell growth, differentiation, and metabolism.[14] Their activation involves the autophosphorylation of tyrosine residues. Incorporating caged tyrosine into an RTK or its substrate can provide precise control over the initiation of the signaling cascade.

Drug Development

In drug development, understanding the kinetics and dynamics of drug-target interactions is crucial. Photocaged compounds can be used to:

-

Validate Drug Targets: By controlling the activity of a potential drug target with light, researchers can confirm its role in a disease process with high temporal precision.

-

Develop Photo-activatable Drugs: The principles of photocaging can be applied to the design of drugs that are only active when and where they are needed, potentially reducing off-target effects.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile and powerful tool for researchers and drug developers. Its ability to provide precise spatiotemporal control over protein function opens up numerous avenues for investigating complex biological systems. As our understanding of cellular signaling continues to grow, the application of photocaged compounds like this will undoubtedly play an increasingly important role in advancing our knowledge and developing new therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. O-(2-Nitrobenzyl)- L -tyrosine hydrochloride = 95 207727-86-4 [sigmaaldrich.com]

- 3. Biologically active peptides caged on tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovered.ed.ac.uk [discovered.ed.ac.uk]

- 6. scbt.com [scbt.com]

- 7. This compound | 207727-86-4 [chemicalbook.com]

- 8. rupress.org [rupress.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: UV-Mediated Uncaging of O-(2-Nitrobenzyl)-L-tyrosine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the controlled release of L-tyrosine from its photolabile precursor, O-(2-Nitrobenzyl)-L-tyrosine (ONBY), through UV irradiation. Caged compounds like ONBY are invaluable tools in biological research, enabling precise spatiotemporal control over the availability of bioactive molecules. This application note covers the underlying photochemical principles, summarizes key quantitative data, and offers step-by-step protocols for both in vitro and in cellulo applications.

Introduction

Photolabile protecting groups, or "cages," are chemical moieties that render a bioactive molecule inert until cleaved by light of a specific wavelength. The ortho-nitrobenzyl (oNB) group is a widely used photocage that is readily cleaved by UV light, typically in the 300-365 nm range.[1][2] O-(2-Nitrobenzyl)-L-tyrosine, also known as NB-caged Tyrosine or ONBY, sequesters the essential amino acid L-tyrosine. Upon UV irradiation, the oNB cage is removed, rapidly releasing free L-tyrosine and a nitroso byproduct.[1]

This ability to initiate biological processes with high temporal and spatial resolution is critical for studying cell signaling, protein synthesis, and neurotransmitter pathways where tyrosine is a key precursor.[3][4][5] This protocol details the materials, equipment, and procedures required to effectively utilize ONBY in a research setting.

Quantitative Data and Compound Properties

Successful uncaging experiments depend on understanding the photochemical properties of the caged compound. The key parameters for O-(2-Nitrobenzyl)-L-tyrosine and related oNB compounds are summarized below.

| Property | Value | Reference |

| Full Chemical Name | (S)-2-Amino-3-(4-((2-nitrobenzyl)oxy)phenyl)propanoic acid hydrochloride | [2] |

| Common Names | O-(2-Nitrobenzyl)-L-tyrosine HCl, NB-caged Tyrosine, ONBY | [2] |

| Molecular Weight | 352.77 g/mol | [2] |

| Purity (Typical) | ≥95% (HPLC) | [2] |

| Optimal Wavelength | 300 - 365 nm | [1][6] |

| Quantum Yield (Φ) | 0.1 - 1% (0.001 - 0.01) for oNB groups | [7][8] |

| Storage Temperature | 2-8°C | [2] |

Photochemical Uncaging Mechanism

The uncaging of ONBY is initiated by the absorption of a UV photon. This excites the ortho-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon. The resulting aci-nitro intermediate rapidly rearranges and cleaves, releasing active L-tyrosine and the byproduct, o-nitrosobenzaldehyde.[1]

Experimental Protocols

Safety Precaution: UV light is harmful to eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking glasses, face shields, and skin coverings. The byproduct o-nitrosobenzaldehyde is a skin and eye irritant.[9][10] Handle all chemicals in a well-ventilated area or chemical fume hood.

Protocol 1: In Vitro Uncaging in Aqueous Solution

This protocol is suitable for general-purpose uncaging in a cell-free environment.

Materials and Equipment:

-

O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (ONBY)

-

Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)

-

UV light source (e.g., 365 nm LED, mercury arc lamp with filter, or laser)

-

Radiometer to measure light intensity

-

Quartz cuvette or UV-transparent plate

-

Stir plate and magnetic stir bar (optional)

-

Analytical instrument for monitoring (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Solution Preparation: Prepare a stock solution of ONBY in your desired aqueous buffer. The hydrochloride salt form enhances water solubility. If solubility issues persist, a small amount of DMSO can be used, but ensure it is compatible with downstream applications.[4]

-

Sample Preparation: Dilute the stock solution to the final experimental concentration in a quartz cuvette. Typical concentrations for caged compounds can range from micromolar to low millimolar, depending on the application.

-

Baseline Measurement: Before irradiation, take a baseline measurement using your analytical instrument of choice. For UV-Vis spectrophotometry, scan the absorbance from 250 nm to 450 nm. L-tyrosine has a characteristic absorbance peak around 275-282 nm which will increase as uncaging proceeds.[11][12][13]

-

UV Irradiation: Expose the sample to UV light (e.g., 365 nm). The duration and intensity of the light will determine the extent of uncaging and must be optimized for your specific setup and desired release concentration.[6] For kinetic studies, use timed exposures.

-

Post-Irradiation Analysis: After irradiation, immediately measure the sample again to quantify the released L-tyrosine and remaining ONBY. The formation of the o-nitrosobenzaldehyde byproduct can also be monitored.[6]

-

Quantification: Calculate the concentration of released L-tyrosine based on a standard curve or by using HPLC to separate and quantify the caged and uncaged forms.[14]

Protocol 2: In Cellulo Uncaging for Live-Cell Applications

This protocol describes the local release of tyrosine in a live-cell imaging setup.

Materials and Equipment:

-

Adherent cells cultured on glass-bottom imaging dishes

-

Cell culture medium (e.g., DMEM) and HEPES-buffered saline for imaging

-

This compound (ONBY)

-

Inverted fluorescence microscope with a UV-capable light source (e.g., DG-4/5, laser)

-

High numerical aperture (NA) objective (e.g., 40x or 60x oil-immersion)

-

Digital camera (e.g., CCD, sCMOS)

-

Software for controlling illumination and image acquisition

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

-

Loading with Caged Compound:

-

Prepare a stock solution of ONBY in sterile, buffered saline.

-

Just before the experiment, replace the cell culture medium with imaging buffer containing the desired final concentration of ONBY. Concentrations may range from 50 µM to 500 µM, but should be optimized to minimize potential toxicity and maximize effect.[15]

-

Incubate the cells for a sufficient time to allow for equilibration (e.g., 15-30 minutes).

-

-

Microscope Setup:

-

Place the imaging dish on the microscope stage.

-

Locate the target cell or region of interest using transmitted light or fluorescence (if co-staining).

-

Focus the objective on the plane of interest.

-

-

Pre-Uncaging Imaging: Acquire baseline images to record the state of the cells before the UV stimulus.

-

UV Uncaging:

-

Use the microscope's software to define a region of interest (ROI) for uncaging. This allows for highly localized release.

-

Deliver a controlled pulse of UV light (e.g., 365 nm) to the ROI. The required power and duration (from milliseconds to seconds) will depend on the light source, objective, and desired amount of released tyrosine. This step must be carefully calibrated.

-

-

Post-Uncaging Monitoring: Immediately after the UV pulse, begin time-lapse imaging to capture the cellular response to the released L-tyrosine (e.g., changes in cell morphology, activation of a fluorescent biosensor, etc.).

-

Controls and Analysis:

-

Perform a control experiment by exposing cells without the caged compound to the same UV dose to account for any UV-induced artifacts.

-

Analyze the acquired images to quantify the cellular response as a function of time and space from the uncaging event.

-

Application: Modulating Tyrosine Kinase Signaling

L-tyrosine is a fundamental substrate for tyrosine kinases, enzymes that play a central role in cellular signaling. By locally uncaging tyrosine, researchers can transiently increase its availability and investigate the downstream consequences of tyrosine kinase activation with high precision.

Troubleshooting and Considerations

-

Cytotoxicity: Both high-intensity UV light and the o-nitrosobenzaldehyde byproduct can be toxic to cells.[9] Minimize UV exposure by using the lowest effective light dose. Always perform control experiments to assess the toxicity of the UV light and the caged compound in the dark.

-

Low Quantum Yield: The uncaging efficiency of oNB groups is relatively low (0.1-1%).[7][8] This means a significant number of photons are required. This can be overcome with higher light intensity or longer exposure, but must be balanced against potential photodamage.[16]

-

pH Changes: The uncaging reaction releases a proton for every molecule of tyrosine.[1] Ensure the experimental medium is strongly buffered (e.g., with at least 10 mM HEPES) to prevent significant local pH changes.

-

Solubility: L-tyrosine itself has low solubility at neutral pH.[4][17] While ONBY is more soluble as a hydrochloride salt, prepare fresh solutions and check for precipitation, especially when making concentrated stocks.

References

- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-(2-Nitrobenzyl)- L -tyrosine hydrochloride = 95 207727-86-4 [sigmaaldrich.com]

- 3. Biologically active peptides caged on tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. o-Nitrobenzaldehyde SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. d-nb.info [d-nb.info]

- 14. benchchem.com [benchchem.com]